PKG drug G1 -

PKG drug G1

Catalog Number: EVT-3026856
CAS Number:
Molecular Formula: C13H11N3OS
Molecular Weight: 257.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

G1 is a research compound identified through a screening process for novel antihypertensive drugs []. It belongs to a class of electrophilic drugs that target and activate Protein Kinase G Iα (PKG Iα) [].

Future Directions
  • Further Development for Clinical Use: Given its promising antihypertensive effects in preclinical studies, G1 presents potential for further development and investigation for clinical use in humans [].

Compound 1: C42S PKG Iα

  • Compound Description: C42S PKG Iα is a genetically engineered variant of protein kinase G Iα (PKG Iα) where the reactive cysteine at position 42 is replaced with a serine residue. This substitution renders C42S PKG Iα unresponsive to activation by both endogenous oxidants and electrophilic drugs like PKG drug G1.
  • Relevance: The C42S PKG Iα knock-in mouse model was instrumental in validating the mechanism of action of PKG drug G1. The absence of antihypertensive effects in these mice, unlike their wild-type counterparts, confirmed that PKG drug G1 exerts its vasodilatory and blood pressure-lowering effects by specifically targeting the cysteine residue at position 42 of PKG Iα.
Molecular Structure Analysis
  • Aromatic rings: Often contributing to the compound's stability and interaction with target proteins.
  • Hydroxyl or amine groups: These functional groups can enhance solubility and binding affinity.

Data on the three-dimensional conformation of PKG drug G1 would typically be obtained through techniques such as X-ray crystallography or NMR spectroscopy, although specific data was not available from the sources reviewed.

Chemical Reactions Analysis

PKG drug G1 participates in several chemical reactions primarily related to its activation of protein kinase G. The main reaction involves:

  • Phosphorylation: PKG drug G1 activates PKGIα, which subsequently phosphorylates target proteins leading to vasodilation. This process is critical for regulating vascular smooth muscle tone and blood pressure.

The technical details surrounding these reactions often involve kinetic studies that measure reaction rates under various conditions, providing insights into the efficacy and potency of PKG drug G1 as a therapeutic agent.

Mechanism of Action

The mechanism of action for PKG drug G1 revolves around its ability to activate protein kinase G I alpha. Upon activation, PKGIα initiates a cascade of signaling events that lead to:

  • Increased intracellular cyclic guanosine monophosphate (cGMP) levels: This second messenger plays a pivotal role in mediating vasodilation.
  • Relaxation of smooth muscle cells: Resulting from decreased intracellular calcium levels and reduced contractility.

Data supporting this mechanism includes experimental findings demonstrating enhanced vasodilation in precontracted arterial tissues upon treatment with PKG drug G1 .

Physical and Chemical Properties Analysis

The physical properties of PKG drug G1 may include:

  • Solubility: Typically soluble in organic solvents; specific solubility data was not provided.
  • Stability: Stability under physiological conditions is crucial for its therapeutic efficacy.

Chemical properties likely encompass:

  • Molecular weight: Not explicitly stated but essential for pharmacokinetic profiling.
  • pKa values: Important for understanding ionization at physiological pH, influencing absorption and distribution.

Relevant analyses would ideally involve spectroscopic methods to determine these properties quantitatively.

Applications

PKG drug G1 has significant potential applications in scientific research and clinical settings, particularly in:

  • Cardiovascular research: As a tool for studying vasodilation mechanisms and the role of cGMP signaling pathways.
  • Therapeutic development: For conditions such as hypertension, where modulation of vascular tone is critical.

Research continues to explore its efficacy in combination therapies aimed at enhancing cardiovascular outcomes .

Molecular Mechanisms of PKG Drug G1 Action

Target Specificity: C42 Residue of PKG Iα

Structural Basis of C42 Disulfide Bond Formation

Protein kinase G Iα (PKG Iα) contains a reactive cysteine residue at position 42 (C42) within its N-terminal leucine zipper domain. This residue forms an interprotein disulfide bond between two PKG Iα monomers upon oxidation. Structural analyses reveal that C42 resides in a solvent-accessible region, facilitating its participation in redox reactions. The disulfide bond formation induces a conformational shift that stabilizes the kinase in its active state independent of cyclic guanosine monophosphate (cGMP) binding. This structural reorganization enables autonomous kinase activity, positioning C42 as a critical redox-sensitive switch for vasodilatory signaling [1].

Electrophilic Reactivity and PKG Iα Activation

PKG drug G1 (C13H11N3OS; CAS 374703-78-3) is a small electrophilic compound identified through high-throughput screening using a dibromobimane (dBBr) fluorescence assay. This assay measured attenuation of fluorescence when reduced PKG Iα was pretreated with electrophilic compounds, indicating C42 oxidation. G1 selectively targets C42 via Michael addition, forming a covalent adduct that mimics endogenous disulfide formation. This modification reduces the distance between the catalytic and regulatory domains, promoting kinase autophosphorylation and activation. The electrophilic nature of G1 allows precise targeting of C42 over other cysteine residues in PKG Iα, as confirmed by mass spectrometry analyses [1] [3].

Comparative Analysis of Wild-Type vs. C42S PKG Iα Knockin Models

Genetic evidence confirms C42 as the obligate molecular target of G1:

  • Vasodilation Studies: G1 (1–10 μM) relaxed pre-constricted mesenteric arteries from wild-type (WT) mice but showed negligible effects in vessels from C42S PKG Iα knockin (KI) mice, where C42 is replaced by redox-inert serine [1]
  • Blood Pressure Effects: In angiotensin II-induced hypertensive WT mice, intraperitoneal G1 (3.7–14.8 mg/kg) or oral administration (20 mg/kg) reduced systolic blood pressure by 15–25 mmHg. This antihypertensive effect was absent in C42S KI mice [1] [3]
  • Cellular Activation: G1 induced PKG Iα dimerization in WT vascular smooth muscle cells (VSMCs), visualized via non-reducing Western blot, but not in KI cells [1]

Table 1: Functional Responses to PKG Drug G1 in Genetic Models

Experimental SystemWild-Type ResponseC42S Knockin ResponseSignificance
Mesenteric artery vasodilationEC~50~ 4.2 μMNo relaxation ≤20 μMp<0.001
Angiotensin II hypertension reversalΔBP: -23.5 ± 2.1 mmHgΔBP: -3.8 ± 1.4 mmHgp<0.001
PKG Iα dimer formation3.2-fold increaseNo dimerizationp<0.01

Oxidative Activation Pathways

Role in Endothelium-Derived Hyperpolarizing Factor (EDHF) Signaling

The C42-mediated activation pathway represents a fundamental component of EDHF signaling, which predominates in resistance vessels. Endothelial-derived oxidants (e.g., hydrogen peroxide) activate PKG Iα via C42 disulfide formation, leading to vasodilation independently of nitric oxide (NO) and prostacyclin. G1 pharmacologically mimics this pathway, inducing hyperpolarization and relaxation in small arterioles (<100 μm diameter). This mechanism is particularly significant in pathological states involving endothelial dysfunction, where G1 can bypass impaired NO signaling [1].

Interaction With Endogenous Oxidants and Redox Regulation

C42 functions as a redox sensor integrating endogenous oxidative signals:

  • Hydrogen Peroxide Synergy: Subthreshold G1 concentrations (0.1 μM) potentiate H~2~O~2~-induced vasodilation by lowering the oxidation potential required for disulfide formation
  • Thiol Redox Couples: Cellular glutathione/glutathione disulfide (GSH/GSSG) ratios modulate G1 efficacy; lower GSH enhances G1-mediated activation
  • Pathological Relevance: In hypertension models, elevated reactive oxygen species (ROS) amplify G1's effects, positioning it as a therapeutic candidate for oxidative stress-associated cardiovascular diseases [1] [4]

Downstream Signaling Cascades

Phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP)

PKG Iα activation by G1 preferentially phosphorylates VASP at serine 239 (pSer239-VASP), a canonical biomarker of PKG activity:

  • Kinase Specificity: G1 (10 μM) increased pSer239-VASP by 8.2-fold in VSMCs versus 3.5-fold at Ser157 (a PKA-preferred site)
  • Functional Impact: Phosphorylation at Ser239 promotes actin filament association, facilitating cytoskeletal rearrangements that decrease VSMC contractility
  • Pathophysiological Correlation: In C42S KI VSMCs, G1 failed to induce VASP phosphorylation, confirming dependence on C42-targeted PKG activation [1] [7]

Table 2: Downstream Effects of PKG Drug G1-Mediated PKG Activation

Signaling NodeEffect of PKG Drug G1Functional ConsequenceValidation Method
VASP Ser239 phosphorylation↑ 8.2-foldCytoskeletal remodelingWestern blot / immunofluorescence
Calcium sparks frequency↓ 62%Reduced excitation-contraction couplingFluorescence imaging (Fluo-4 AM)
SERCA2a activity↑ 40%Enhanced SR calcium reuptake^45^Ca^2+^ uptake assay
RhoA/Rho kinase activity↓ 55%Decreased calcium sensitivityG-LISA / MYPT1 phosphorylation

Modulation of Smooth Muscle Cell Calcium Homeostasis

G1 orchestrates calcium flux through multiple PKG-dependent mechanisms:

  • Sarcoplasmic Reticulum (SR) Calcium Handling: G1 (5 μM) increases sarco/endoplasmic reticulum Ca^2+^-ATPase (SERCA) activity by 40%, accelerating Ca^2+^ reuptake into the SR. This depletes cytosolic Ca^2+^, directly reducing contractile apparatus activation [5] [8]
  • Ion Channel Regulation: G1 inhibits voltage-gated L-type Ca^2+^ channels (LTCC), decreasing Ca^2+^ influx by 35–50% in patch-clamp studies. Concurrently, it activates large-conductance Ca^2+^-activated K^+^ (BK~Ca~) channels, inducing membrane hyperpolarization [5]
  • Calcium Sensitization Pathways: Via RhoA/Rho kinase inhibition, G1 decreases myosin light chain phosphatase (MLCP) inhibition, lowering calcium sensitivity. This uncouples contraction from cytosolic Ca^2+^ transients, promoting relaxation at basal Ca^2+^ levels [5] [9]
  • Mitochondrial Crosstalk: G1 reduces mitochondrial ROS generation by 30%, interrupting ROS-enhanced calcium influx through transient receptor potential (TRP) channels. This antioxidant effect creates a feedback loop sustaining calcium homeostasis [8] [9]

Calcium Flux Integration: The combined effect of these mechanisms manifests as decreased frequency of calcium sparks (↓62%) and reduced global cytosolic Ca^2+^ transients (↓45%) in VSMCs, translating to attenuated vasoconstrictor responses [5] [8] [9].

Properties

Product Name

PKG drug G1

IUPAC Name

4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

InChI

InChI=1S/C13H11N3OS/c1-7-9(6-11-12(17)16-13(18)15-11)8-4-2-3-5-10(8)14-7/h2-6,17H,1H3,(H2,15,16,18)/b9-6+

InChI Key

BPJCCABLAZZIEJ-RMKNXTFCSA-N

SMILES

CC1=NC2=CC=CC=C2C1=CC3=C(NC(=S)N3)O

Solubility

not available

Canonical SMILES

CC1=NC2=CC=CC=C2C1=CC3=C(NC(=S)N3)O

Isomeric SMILES

CC\1=NC2=CC=CC=C2/C1=C/C3=C(NC(=S)N3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.